(S)-6-((1-phenylethyl)amino)pyridazin-3-ol
Overview
Description
(S)-6-((1-phenylethyl)amino)pyridazin-3-ol is a chiral compound that belongs to the class of pyridazinol derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chiral center in the molecule adds to its complexity and potential for enantioselective interactions in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol typically involves the following steps:
Formation of the Pyridazinol Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using suitable amines.
Chiral Resolution: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are chosen to maximize yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
(S)-6-((1-phenylethyl)amino)pyridazin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows for enantioselective binding, which can lead to different biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-6-((1-phenylethyl)amino)pyridazin-3-ol: The enantiomer of the compound, which may have different biological activities.
6-((1-phenylethyl)amino)pyridazin-3-one: A structurally similar compound with a ketone group instead of a hydroxyl group.
6-((1-phenylethyl)amino)pyridazin-3-thiol: A thiol analog with different chemical properties.
Uniqueness
(S)-6-((1-phenylethyl)amino)pyridazin-3-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. These features contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-[[(1S)-1-phenylethyl]amino]-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9(10-5-3-2-4-6-10)13-11-7-8-12(16)15-14-11/h2-9H,1H3,(H,13,14)(H,15,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYGPJLGISQBQR-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC2=NNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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